molecular formula C11H9FN2O2 B8485346 1-(3-Fluorophenyl)-5-carboxymethylpyrazole

1-(3-Fluorophenyl)-5-carboxymethylpyrazole

Cat. No. B8485346
M. Wt: 220.20 g/mol
InChI Key: GLMRYXKJQMIAKP-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

To a stirring solution of ethyl vinyl ether (340 mL, 3.55 mol) in diethyl ether (200 mL), cooled in an ice bath, is added dropwise a solution of malonyl dichloride (69 mL, 0.71 mol) in ether (20 mL). Stirring is continued at 0° C. for 2 h, then a solution of triethylamine (196 mL) and ethanol (350 mL) in ether (210 mL) is added with cooling. More ether is added to further precipitate triethylamine hydrochloride, the mixture is then filtered, and the filtrate concentrated. The residue is taken up in ethanol (710 mL), then triethyl orthoformate (177 mL, 1.07 mol) and concentrated HCl (5 mL) is added. The mixture is stirred overnight then concentrated. To the residue is added ethanol (500 mL) and 3-Fluorophenylhydrazine hydrochloride (27.6 g, 0.17 mol). The mixture is heated at reflux for 2 h, then cooled and concentrated. Ethyl acetate is added, the mixture is washed with aqueous bicarbonate, then with water, dried (Na2SO4), concentrated, and the residue purified by silica gel chromatography. Ethanol (20 mL) and 1 N NaOH (100 mL) are added, and heated at reflux for 1 h. The mixture is cooled and washed with ethyl acetate. The aqueous layer is cooled and acidified, the solid collected by filtration, rinsed well with water and dried to give 1-(3-Fluorophenyl)-5-carboxymethylpyrazole as a gold solid. 1H NMR (CDCl3): δ 7.68 (d, J=1.8 Hz, 1H), 7.41-7.48 (m, 1H), 7.10-7.26 (m, 3H), 6.44 (d, J=2.1 Hz, 1H), 3.77 (8, 2H). LCMS: 221.2 (MH+), 219.2(MH−).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
196 mL
Type
solvent
Reaction Step Three
Quantity
340 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
69 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
177 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][CH2:4][CH3:5])=C.[C:6](Cl)(=O)[CH2:7][C:8](Cl)=O.Cl.C(N(CC)CC)C.C(OCC)(OCC)[O:22]CC.Cl.Cl.[F:33][C:34]1[CH:35]=[C:36]([NH:40][NH2:41])[CH:37]=[CH:38][CH:39]=1>C(OCC)C.C(O)C.C(N(CC)CC)C>[F:33][C:34]1[CH:35]=[C:36]([N:40]2[C:8]([CH2:5][C:4]([OH:3])=[O:22])=[CH:7][CH:6]=[N:41]2)[CH:37]=[CH:38][CH:39]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
210 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
196 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
340 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
69 mL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
177 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate is added
WASH
Type
WASH
Details
the mixture is washed with aqueous bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
Ethanol (20 mL) and 1 N NaOH (100 mL) are added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
WASH
Type
WASH
Details
washed with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer is cooled
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
rinsed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1N=CC=C1CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.